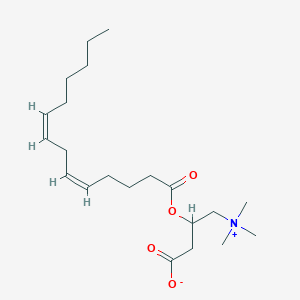

(5Z,8Z)-tetradecadienoylcarnitine

Description

Properties

IUPAC Name |

3-[(5Z,8Z)-tetradeca-5,8-dienoyl]oxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h9-10,12-13,19H,5-8,11,14-18H2,1-4H3/b10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUVFPFCXKWJQA-UTJQPWESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Synthesis Using Carnitine Acyltransferases

Enzymatic methods offer stereochemical precision, avoiding racemization risks associated with chemical synthesis. Carnitine palmitoyltransferase I (CPT I) and II (CPT II) catalyze the transfer of (5Z,8Z)-tetradecadienoyl groups from coenzyme A (CoA) to L-carnitine.

Protocol Optimization:

-

Substrate Preparation: (5Z,8Z)-Tetradecadienoyl-CoA is synthesized via acyl-CoA synthetase, requiring ATP and magnesium ions.

-

Enzyme Source: Recombinant human CPT I expressed in E. coli achieves higher activity (12.3 µmol/min/mg protein) compared to mitochondrial extracts.

-

Reaction Buffer: Tris-HCl (50 mM, pH 8.0) with 0.1% Triton X-100 stabilizes enzyme activity and micellar dispersion of hydrophobic substrates.

Yield and Scalability:

Enzymatic synthesis typically yields 60–75% product, though scalability is limited by the high cost of acyl-CoA substrates. Recent advances in cell-free enzyme systems and cofactor recycling aim to address this bottleneck.

Purification and Isolation Strategies

Solvent Extraction and Phase Separation

Crude reaction mixtures are purified using a modified Matyash protocol, which partitions polar and non-polar metabolites into distinct phases:

-

Methanol-MTBE Extraction:

-

Drying and Reconstitution:

Recovery Efficiency:

This method achieves 85–90% recovery of long-chain acylcarnitines, with minimal co-precipitation of proteins or salts.

Chromatographic Purification

Normal-Phase Chromatography:

Silica gel columns (60 Å pore size) eluted with chloroform:methanol:ammonium hydroxide (80:20:0.5 v/v/v) resolve this compound from shorter-chain analogs. Retention times correlate with acyl chain unsaturation, with cis-dienes eluting 2–3 minutes later than saturated species.

Reverse-Phase HPLC:

-

Column: C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase: Gradient from 40% to 95% acetonitrile in 0.1% formic acid over 25 minutes.

Purity Assessment:

Post-HPLC fractions show >98% purity by NMR integration, with characteristic peaks at δ 5.35–5.42 (m, 4H, CH=CH) and δ 3.21 (s, 9H, N⁺(CH₃)₃).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm regiochemistry and double-bond geometry:

Chemical Reactions Analysis

Types of Reactions: (5Z,8Z)-tetradecadienoylcarnitine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the double bonds in the compound.

Substitution: The ester bond can be hydrolyzed and substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Acidic or basic hydrolysis conditions can be used to break the ester bond.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while reduction can result in saturated derivatives .

Scientific Research Applications

Role in Fatty Acid Metabolism

(5Z,8Z)-tetradecadienoylcarnitine facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy levels and metabolic homeostasis. The compound acts as an ester formed through the reaction of carnitine and tetradecadienoic acid, allowing for efficient fatty acid transport across mitochondrial membranes .

Biomarker for Metabolic Disorders

Research indicates that levels of this compound are elevated in individuals with insulin resistance and type 2 diabetes mellitus. This elevation suggests its potential as a biomarker for these conditions, providing insights into metabolic dysregulation . Studies have shown that altered levels of acylcarnitines can indicate inherited disorders of long-chain fatty acid metabolism, making this compound a candidate for further investigation in clinical settings .

Implications in Cardiovascular Health

The compound has been studied in the context of cardiovascular diseases. Elevated acylcarnitine levels, including this compound, have been linked to acute myocardial infarction and other cardiovascular conditions. Multi-omics studies have identified specific acylcarnitines as potential markers for cardiovascular events, indicating their role in lipid metabolism and heart health .

Exercise Physiology

In exercise physiology research, this compound serves as an important metabolite associated with fuel partitioning during physical activity. Studies have demonstrated that exercise induces changes in plasma acylcarnitines, including this compound, which may reflect shifts in energy substrate utilization during different intensities of exercise .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts:

- Metabolic Disorders : Its role in improving insulin sensitivity suggests potential use in treatments for obesity and related metabolic disorders.

- Supplementation : As part of dietary supplements aimed at enhancing fatty acid metabolism, it may support weight management and energy production .

- Neurological Disorders : Preliminary studies indicate that alterations in acylcarnitine profiles may be linked to neurodegenerative diseases such as Alzheimer’s disease .

Data Table: Summary of Applications

Case Studies and Research Findings

- Insulin Resistance Study : A study involving insulin-resistant individuals showed that this compound levels were significantly higher post-exercise compared to baseline measurements. This suggests its role as a marker for metabolic response to physical activity .

- Cardiovascular Research : In a multi-omics investigation into acute myocardial infarction, researchers identified distinct profiles of acylcarnitines, including this compound, which could help predict cardiovascular risk factors .

- Exercise-Induced Changes : A study on exercise-induced plasma acylcarnitines found that this compound increased significantly during sub-maximal exercise tests, indicating its involvement in energy metabolism during physical exertion .

Mechanism of Action

The mechanism of action of (5Z,8Z)-tetradecadienoylcarnitine involves its role in fatty acid transport across the mitochondrial membrane. The compound is esterified with long-chain fatty acids, allowing them to be transported into the mitochondria for β-oxidation and energy production. This process is facilitated by carnitine palmitoyltransferase enzymes and carnitine acylcarnitine translocase .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between (5Z,8Z)-tetradecadienoylcarnitine and related acylcarnitines:

Metabolic and Clinical Implications

- Unsaturation Effects: The two cis double bonds in this compound increase membrane fluidity and solubility compared to saturated analogs like tetradecanoylcarnitine (C14:0).

- Hydroxylation: The addition of a 3-hydroxy group (e.g., 3-Hydromyristoyl Carnitine) introduces steric hindrance, necessitating enzymes like 3-hydroxyacyl-CoA dehydrogenase for metabolism. This contrasts with this compound, which follows standard β-oxidation once inside mitochondria .

- Clinical Relevance: Elevated levels of this compound have been observed in chronic insomnia patients with lipid metabolism dysregulation, suggesting its role as a biomarker . In contrast, palmitoylcarnitine (C16:0) is a well-established marker for long-chain fatty acid oxidation disorders (e.g., carnitine palmitoyltransferase II deficiency) .

Comparison with Non-Acylcarnitine Lipids

These phospholipids contribute to membrane structure and signaling but are metabolized via phospholipase pathways rather than β-oxidation. The (5Z,8Z) configuration in both compound classes highlights the biological prevalence of this diunsaturated motif in modulating lipid-protein interactions .

Research Findings

- Metabolomic Studies: In a 2022 study, this compound levels decreased in chronic insomnia patients after treatment with Huanglian Wendan Decoction, implicating its role in lipid homeostasis .

- Enzyme Interactions : The diunsaturated chain may reduce binding affinity to carnitine palmitoyltransferase I (CPT1) compared to saturated chains, as seen in studies on palmitoylcarnitine .

- Oxidation Kinetics: In vitro assays suggest that diunsaturated acylcarnitines like this compound undergo slower β-oxidation than monounsaturated analogs due to steric effects .

Biological Activity

(5Z,8Z)-tetradecadienoylcarnitine is a long-chain acylcarnitine that plays a significant role in fatty acid metabolism and mitochondrial function. This compound is synthesized through the esterification of (5Z,8Z)-tetradecadienoic acid with carnitine, primarily catalyzed by carnitine palmitoyltransferase enzymes. Its unique structure, characterized by specific double bond configurations, influences its biological activity and potential therapeutic applications.

The primary biological function of this compound involves its role in transporting long-chain fatty acids across the mitochondrial membrane. This transport is crucial for the process of β-oxidation, where fatty acids are broken down to produce energy. The compound facilitates this transport by forming acylcarnitines, which are then shuttled into the mitochondria via carnitine acylcarnitine translocase. This mechanism underscores its importance in energy metabolism and highlights its potential implications in metabolic disorders.

Research Findings

Recent studies have explored the implications of this compound in various biological contexts:

- Fatty Acid Metabolism : Research indicates that this compound is involved in regulating fatty acid oxidation rates, particularly under conditions of metabolic stress or altered dietary intake. For instance, increased levels of long-chain acylcarnitines like this compound have been associated with insulin resistance and type 2 diabetes mellitus, suggesting a link between its accumulation and metabolic dysregulation .

- Mitochondrial Function : Studies have shown that this compound may enhance mitochondrial function by optimizing fatty acid delivery for β-oxidation. This is particularly relevant in conditions such as obesity and metabolic syndrome, where mitochondrial efficiency is often compromised .

- Potential Therapeutic Applications : The compound is being investigated for its potential role in therapies targeting metabolic disorders. Its ability to influence energy production pathways makes it a candidate for developing supplements aimed at improving metabolic health .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar acylcarnitines can be insightful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (7Z,10Z)-Hexadecadienoylcarnitine | Longer chain length; different double bond positions | Similar role in fatty acid transport and metabolism |

| (5Z,8Z,11Z)-Icosatrienoate | Additional double bond; longer chain | Influences different metabolic pathways |

Case Studies

- Metabolic Disorders : A study on individuals with insulin resistance revealed that elevated levels of various acylcarnitines, including this compound, correlated with poor metabolic outcomes. This suggests that monitoring levels of this compound could serve as a biomarker for metabolic health .

- Exercise Physiology : Research examining exercise-induced changes in plasma acylcarnitines found that this compound levels increased significantly post-exercise, indicating its role as a fuel source during physical activity . This finding emphasizes the importance of this compound in energy metabolism during exercise.

Q & A

Basic: What analytical methods are recommended for structural characterization of (5Z,8Z)-tetradecadienoylcarnitine in lipidomics?

Answer:

this compound is a long-chain acylcarnitine with a diunsaturated acyl group. Its structural elucidation typically involves:

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺ at m/z 367.2723) and fragment ions, such as the loss of trimethylamine (TMA) or the acyl moiety. Tandem MS (MS/MS) confirms the acyl chain length and unsaturation positions .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve double-bond geometry (Z-configuration at C5 and C8) and ester linkage positions .

- Synthesis Validation: Comparison with synthetic standards (e.g., via esterification of L-carnitine with (5Z,8Z)-tetradecadienoic acid) ensures structural accuracy .

Basic: How does this compound function in mitochondrial fatty acid oxidation (FAO)?

Answer:

Acylcarnitines facilitate fatty acid transport into mitochondria via the carnitine shuttle. This compound specifically enables the transfer of a diunsaturated C14 acyl group across the mitochondrial membrane. Key steps include:

Carnitine Palmitoyltransferase I (CPT1): Catalyzes acyl group transfer from CoA to carnitine.

Translocase: Shuttles the acylcarnitine into the mitochondrial matrix.

CPT2: Regenerates acyl-CoA for β-oxidation.

Disruptions in this pathway (e.g., CPT deficiencies) lead to accumulation of long-chain acylcarnitines in plasma, detectable via MS-based metabolomics .

Advanced: What methodological challenges arise in quantifying this compound in human plasma?

Answer:

Challenges include:

-

Low Abundance: Requires high-sensitivity LC-MS/MS with selective reaction monitoring (SRM). Example parameters:

Transition (m/z) Collision Energy (eV) 367.3 → 85.0 25 367.3 → 144.1 20 -

Ion Suppression: Matrix effects from co-eluting lipids necessitate solid-phase extraction (SPE) or derivatization.

-

Isomer Differentiation: Chromatographic separation (e.g., using C18 columns with 1.7 µm particles) resolves structurally similar acylcarnitines (e.g., CAR 14:1 vs. CAR 14:2) .

Advanced: How do elevated levels of this compound correlate with metabolic disorders?

Answer:

Elevated levels are biomarkers for:

- Mitochondrial Dysfunction: Impaired β-oxidation increases long-chain acylcarnitines in plasma (e.g., in CPT2 deficiency or VLCAD deficiency) .

- Insulin Resistance: Accumulation of unsaturated acylcarnitines disrupts insulin signaling pathways in skeletal muscle .

- Cardiovascular Disease: Correlations with chronic heart failure severity have been observed in cohort studies (p < 0.01) .

Experimental Validation: Use knockout mouse models or siRNA-mediated gene silencing to perturb FAO pathways and measure acylcarnitine profiles via targeted metabolomics .

Methodological: What protocols are recommended for handling this compound in experimental settings?

Answer:

- Solubility: Dissolve in DMSO (10 mM stock) with brief sonication (37°C, 10 min). Avoid aqueous buffers due to poor solubility .

- Storage: Aliquot and store at -20°C under inert gas (e.g., argon) to prevent oxidation of unsaturated bonds .

- In Vitro Assays: For mitochondrial uptake studies, use isolated rat liver mitochondria and measure acylcarnitine depletion via LC-MS .

Advanced: How can researchers model the role of this compound in metabolic flux analysis?

Answer:

- Stable Isotope Tracers: Use ¹³C-labeled palmitate to trace flux through β-oxidation and acylcarnitine production in hepatocyte cultures.

- Kinetic Modeling: Fit time-course MS data to compartmental models (e.g., using software like SimBiology) to estimate turnover rates .

- Multi-Omics Integration: Combine metabolomics data with transcriptomic/proteomic profiles to identify regulatory nodes (e.g., PPARα activation) .

Basic: What are the current knowledge gaps in the study of this compound?

Answer:

- Tissue-Specific Roles: Limited data on its distribution in non-hepatic tissues (e.g., brain or cardiac muscle) .

- Signaling Mechanisms: Unclear if it directly modulates inflammatory pathways (e.g., NF-κB) or serves purely as a biomarker.

- Genetic Variants: Genome-wide association studies (GWAS) are needed to link polymorphisms in ACSL or CPT genes to acylcarnitine profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.